molecular formula C41H63NO16 B3117949 Fmoc-NH-PEG12-CH2COOH CAS No. 2291257-76-4

Fmoc-NH-PEG12-CH2COOH

Cat. No.: B3117949
CAS No.: 2291257-76-4
M. Wt: 825.9
InChI Key: YZIUMHBWFVGVKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-NH-PEG12-CH2COOH is a polyethylene glycol (PEG) linker containing a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

Biochemical Analysis

Biochemical Properties

Fmoc-NH-PEG12-CH2COOH plays a crucial role in biochemical reactions as a PROTAC linker. It interacts with various enzymes, proteins, and other biomolecules. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or DCC to form stable amide bonds . This compound is particularly useful in the synthesis of PROTACs, which contain two different ligands connected by a linker: one ligand for an E3 ubiquitin ligase and the other for the target protein .

Cellular Effects

This compound influences various cellular processes by facilitating the degradation of target proteins. PROTACs, synthesized using this compound, exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This degradation can impact cell signaling pathways, gene expression, and cellular metabolism. By removing specific proteins, PROTACs can modulate cellular functions and potentially treat diseases caused by aberrant protein activity .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in PROTACs. The Fmoc group can be deprotected to obtain a free amine, which can then be conjugated to other molecules. The terminal carboxylic acid can form stable amide bonds with primary amine groups . In PROTACs, the linker connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This connection facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial for its effectiveness in biochemical reactions. This compound is stable under recommended storage conditions, typically at -20°C . Long-term effects on cellular function can be observed in in vitro and in vivo studies, where the degradation of target proteins by PROTACs can lead to sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At optimal dosages, PROTACs synthesized using this compound can effectively degrade target proteins and modulate cellular functions. At high doses, there may be toxic or adverse effects due to off-target protein degradation or other unintended interactions .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system. By facilitating the ubiquitination and degradation of target proteins, PROTACs synthesized using this compound can influence metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. The hydrophilic PEG spacer increases solubility in aqueous media, facilitating its distribution . The compound’s localization and accumulation can impact its effectiveness in biochemical reactions and protein degradation .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization is crucial for the effective degradation of target proteins by PROTACs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-NH-PEG12-CH2COOH typically involves the following steps:

    PEGylation: The initial step involves the attachment of the PEG chain to the amine group.

    Fmoc Protection: The amine group is then protected using the Fmoc group.

    Carboxylation: The terminal end of the PEG chain is carboxylated to introduce the carboxylic acid group.

The reaction conditions often involve the use of organic solvents and specific catalysts to facilitate the reactions. For example, the Fmoc group can be deprotected using a solution of 20% piperidine in N,N-dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes .

Chemical Reactions Analysis

Types of Reactions

Fmoc-NH-PEG12-CH2COOH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Fmoc-NH-PEG12-CH2COOH has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-NH-PEG12-CH2COOH is unique due to its longer PEG chain, which provides greater solubility and flexibility in aqueous media. This makes it particularly useful in applications requiring enhanced solubility and reduced immunogenicity .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H63NO16/c43-40(44)34-57-32-31-56-30-29-55-28-27-54-26-25-53-24-23-52-22-21-51-20-19-50-18-17-49-16-15-48-14-13-47-12-11-46-10-9-42-41(45)58-33-39-37-7-3-1-5-35(37)36-6-2-4-8-38(36)39/h1-8,39H,9-34H2,(H,42,45)(H,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIUMHBWFVGVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H63NO16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

825.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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